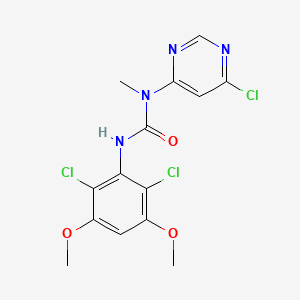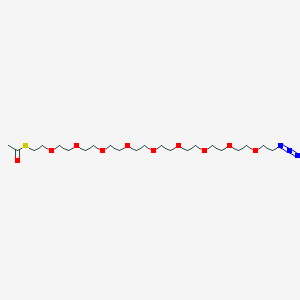![molecular formula C10H12BNO6 B11828550 7-(2-hydroxyethoxy)-3-(nitromethyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B11828550.png)
7-(2-hydroxyethoxy)-3-(nitromethyl)benzo[c][1,2]oxaborol-1(3H)-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2-hydroxyethoxy)-3-(nitromethyl)benzo[c][1,2]oxaborol-1(3H)-ol is a complex organic compound that belongs to the class of benzo[c][1,2]oxaboroles This compound is characterized by the presence of a boron atom within a heterocyclic ring, which imparts unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-hydroxyethoxy)-3-(nitromethyl)benzo[c][1,2]oxaborol-1(3H)-ol typically involves multi-step organic reactions. The process begins with the preparation of the benzo[c][1,2]oxaborole core, followed by the introduction of the nitromethyl and hydroxyethoxy groups. Common reagents used in these reactions include boronic acids, nitromethane, and ethylene glycol. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve heating under reflux or microwave irradiation to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
7-(2-hydroxyethoxy)-3-(nitromethyl)benzo[c][1,2]oxaborol-1(3H)-ol undergoes various chemical reactions, including:
Oxidation: The nitromethyl group can be oxidized to form nitro or nitroso derivatives.
Reduction: The nitromethyl group can be reduced to an amine or hydroxylamine.
Substitution: The hydroxyethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base.
Major Products
The major products formed from these reactions include nitro derivatives, amines, and substituted benzo[c][1,2]oxaboroles, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
7-(2-hydroxyethoxy)-3-(nitromethyl)benzo[c][1,2]oxaborol-1(3H)-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it useful in biochemical studies.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound’s unique chemical properties make it valuable in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 7-(2-hydroxyethoxy)-3-(nitromethyl)benzo[c][1,2]oxaborol-1(3H)-ol involves its interaction with specific molecular targets. The boron atom within the oxaborole ring can form reversible covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. This mechanism is particularly relevant in the context of its potential antimicrobial and anticancer properties, where the compound targets key enzymes involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Benzo[c][1,2,5]oxadiazole: Another heterocyclic compound with similar structural features but different electronic properties.
Benzo[c][1,2,5]thiadiazole: Similar in structure but contains sulfur instead of boron, leading to different reactivity and applications.
Uniqueness
7-(2-hydroxyethoxy)-3-(nitromethyl)benzo[c][1,2]oxaborol-1(3H)-ol is unique due to the presence of the boron atom within the oxaborole ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various scientific research applications, particularly in the development of new therapeutic agents and materials.
Properties
Molecular Formula |
C10H12BNO6 |
|---|---|
Molecular Weight |
253.02 g/mol |
IUPAC Name |
2-[[1-hydroxy-3-(nitromethyl)-3H-2,1-benzoxaborol-7-yl]oxy]ethanol |
InChI |
InChI=1S/C10H12BNO6/c13-4-5-17-8-3-1-2-7-9(6-12(15)16)18-11(14)10(7)8/h1-3,9,13-14H,4-6H2 |
InChI Key |
PYBCFERUVPZASN-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=C(C=CC=C2OCCO)C(O1)C[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R)-3-[tert-butoxycarbonyl(isopropyl)amino]-2-(4-chlorophenyl)propanoic acid](/img/structure/B11828468.png)
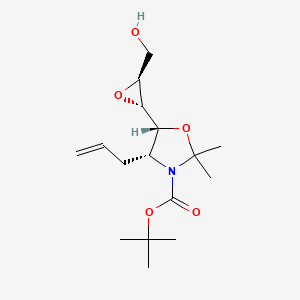
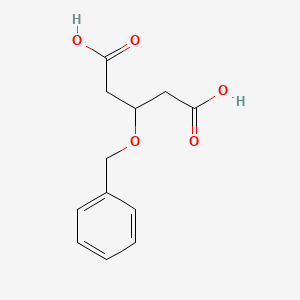
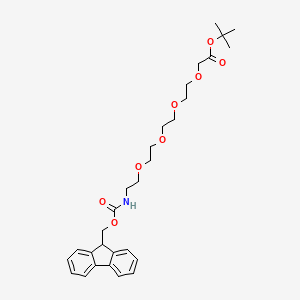
![((2S,3S,5R,7S,9S)-9-isopropyl-3,4-dimethyl-2-phenyl-1,6-dioxa-4-azaspiro[4.4]nonan-7-yl)methanol](/img/structure/B11828487.png)




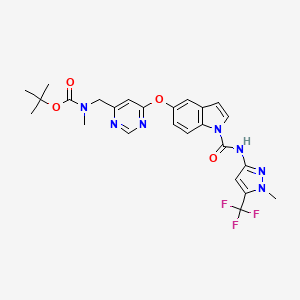
![(4bS,9bR)-4bH,5H,9bH,10H-indeno[1,2-b]indole-8-carbonitrile](/img/structure/B11828530.png)
